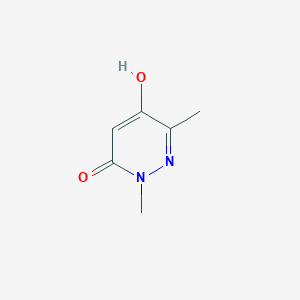

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-hydroxy-2,6-dimethylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKZWYYOWMTZNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Foreword: The Pyridazinone Scaffold in Modern Drug Discovery

The pyridazinone core, a six-membered heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These compounds have demonstrated a wide array of biological actions, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4] The versatility of the pyridazinone scaffold allows for extensive chemical modification, making it a privileged structure in the development of novel therapeutic agents.[3] This guide provides an in-depth exploration of the synthesis and characterization of a specific derivative, 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one, offering a foundational understanding for researchers and professionals in drug development.

Part 1: Synthesis of this compound

The synthesis of pyridazinone derivatives often involves the cyclocondensation of a hydrazine derivative with a precursor containing a 1,4-dicarbonyl or an equivalent functional group.[5] A common and effective strategy utilizes γ-ketoacids as the starting material.[5] The following protocol outlines a robust synthetic route to this compound.

Synthetic Pathway Overview

The synthesis commences with the reaction of a suitable γ-ketoacid with methylhydrazine. The initial reaction forms a hydrazone, which subsequently undergoes intramolecular cyclization to yield the pyridazinone ring. This is a well-established method for constructing the pyridazinone core.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Acetyl-3-methyl-4-oxopentanoic acid (or a suitable precursor)

-

Methylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the γ-ketoacid precursor (1 equivalent) in absolute ethanol.

-

Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving both the γ-ketoacid and methylhydrazine, facilitating their interaction. Its boiling point is suitable for running the reaction at a moderate reflux temperature.

-

Glacial Acetic Acid Catalyst: The acidic conditions catalyze the formation of the hydrazone intermediate, thereby increasing the reaction rate.

-

Excess Methylhydrazine: A slight excess of methylhydrazine ensures the complete consumption of the limiting γ-ketoacid reactant.

-

Aqueous Work-up: The sodium bicarbonate wash is crucial for removing the acidic catalyst and any unreacted starting material, simplifying the subsequent purification process.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

The purified product is subjected to a series of analytical techniques to elucidate its chemical structure and confirm its identity.

Caption: Experimental workflow for the characterization of the synthesized compound.

Spectroscopic Data and Interpretation

The following table summarizes the expected spectroscopic data for this compound, based on its chemical structure and data from similar compounds.[7][8]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Singlet (~2.0-2.5 ppm, 3H)Singlet (~3.0-3.5 ppm, 3H)Singlet (~5.0-6.0 ppm, 1H)Broad singlet (exchangeable with D₂O, ~9.0-11.0 ppm, 1H) | Methyl group at C6Methyl group at N2Olefinic proton at C4Hydroxyl proton at C5 |

| ¹³C NMR | ~15-25 ppm~30-40 ppm~100-110 ppm~150-160 ppm~160-170 ppm~170-180 ppm | C6-Methyl carbonN2-Methyl carbonC4 carbonC5 carbonC6 carbonC3 carbonyl carbon |

| IR (cm⁻¹) | ~3400-3200 (broad)~3000-2850~1650-1630~1600-1580 | O-H stretching (hydroxyl group)C-H stretching (methyl groups)C=O stretching (amide carbonyl)C=C stretching (ring) |

| Mass Spec. | Molecular Ion Peak (M⁺) at m/z = 140.14 | Corresponds to the molecular weight of C₆H₈N₂O₂[9] |

Detailed Characterization Protocols

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is crucial for unambiguous structure elucidation.[10] The chemical shifts, splitting patterns, and integration of the signals allow for the precise assignment of the molecular structure.

2.3.2. Infrared (IR) Spectroscopy

-

Protocol: Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by applying a thin film of the compound onto a salt plate. Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.[11] The characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and methyl (C-H) groups provide strong evidence for the successful synthesis of the target compound.[6]

2.3.3. Mass Spectrometry (MS)

-

Protocol: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Rationale: Mass spectrometry determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). The observation of the molecular ion peak corresponding to the calculated molecular weight of this compound confirms its elemental composition.[12][13]

Part 3: Applications and Future Directions

The diverse biological activities reported for pyridazinone derivatives suggest that this compound could be a valuable scaffold for the development of new therapeutic agents.[14][15] Its potential applications span various fields, including oncology, inflammation, and infectious diseases.[1][16]

Future research should focus on:

-

Biological Screening: Evaluating the synthesized compound for a range of biological activities to identify its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents on the pyridazinone ring to optimize biological activity.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the compound exerts its biological effects.

By leveraging the synthetic and characterization methodologies outlined in this guide, researchers can effectively advance the study of this compound and its potential contributions to the field of drug discovery.

References

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). MDPI. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Bentham Science. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry. [Link]

-

PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2024). Journal of Chemical Technology and Metallurgy. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Institutes of Health. [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

-

Yields, melting points, infrared, and 'H-NMR spectroscopic data for the compounds 8b-g. (n.d.). ResearchGate. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

-

Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. (2011). ResearchGate. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). National Institutes of Health. [Link]

-

Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). PubMed. [Link]

-

Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). ResearchGate. [Link]

-

The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (n.d.). Scilit. [Link]

-

6-hydroxy-2-phenylpyridazin-3(2H)-one. (n.d.). PubChem. [Link]

-

3-Heptanone, 5-hydroxy-2,6-dimethyl-. (n.d.). PubChem. [Link]

-

6-Amino-2,5-dimethylpyridazin-3(2H)-one. (n.d.). PubChem. [Link]

-

Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). (2013). SciSpace. [Link]

-

Synthesis of N-hydroxy-r-2,c-6-diphenylpiperidines using DMD and their stereochemical studies by NMR spectra. (2005). NISCAIR Online Periodicals Repository. [Link]

-

6-(2,6-dimethylphenoxy)-2-(phenylamino)pyridazin-3(2H)-one. (n.d.). MOLBASE. [Link]

-

Synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one. (2001). PubMed. [Link]

-

Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. (2021). arXiv. [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2022). MDPI. [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. 5,6-dimethylpyridazin-3(2H)-one | 100114-19-0 | Benchchem [benchchem.com]

- 11. arxiv.org [arxiv.org]

- 12. scilit.com [scilit.com]

- 13. govinfo.gov [govinfo.gov]

- 14. sarpublication.com [sarpublication.com]

- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Spectroscopic Data for 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one: An In-depth Technical Guide

Introduction

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, which include analgesic, anti-inflammatory, and cardiovascular effects[1][2]. The precise characterization of the molecular structure of these compounds is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a self-validating system of protocols and data interpretation, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering both theoretical grounding and practical, field-proven insights.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₆H₈N₂O₂, is presented below. The spectroscopic techniques discussed herein are designed to elucidate and confirm this structure by probing the chemical environment of its constituent atoms and functional groups.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule[3]. For this compound, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the methyl groups, the pyridazinone ring protons, and the hydroxyl group.

A. Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra is outlined below. Instrument-specific parameters may require optimization[4].

1. Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of solubilizing the compound and allows for the observation of the hydroxyl proton.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[3].

2. Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. ¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

4. ¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C[5].

-

Relaxation Delay: 2-5 seconds.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale relative to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

B. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 1H | -OH |

| ~6.0 | Singlet | 1H | C4-H |

| ~3.4 | Singlet | 3H | N-CH₃ |

| ~2.1 | Singlet | 3H | C6-CH₃ |

Causality Behind Predictions: The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding with the DMSO-d₆ solvent. The proton at the C4 position of the pyridazinone ring is anticipated to be a singlet as it has no adjacent protons to couple with. The N-methyl and C6-methyl protons are also expected to be singlets and their predicted chemical shifts are based on typical values for methyl groups attached to nitrogen and an sp²-hybridized carbon in a heterocyclic ring, respectively.

C. Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is detailed in Table 2.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C3 (C=O) |

| ~150 | C5 (-C-OH) |

| ~145 | C6 (-C-CH₃) |

| ~100 | C4 |

| ~35 | N-CH₃ |

| ~15 | C6-CH₃ |

Causality Behind Predictions: The carbonyl carbon (C3) is expected at the most downfield position due to the strong deshielding effect of the oxygen atom. The sp² carbons of the pyridazinone ring (C5, C6, and C4) are predicted in the aromatic/olefinic region, with their specific shifts influenced by the attached substituents (-OH and -CH₃). The N-methyl and C6-methyl carbons are expected in the upfield aliphatic region.

D. Structural Elucidation Workflow using NMR

Caption: Workflow for structural elucidation using 1D NMR data.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[6]. For this compound, IR spectroscopy is crucial for confirming the presence of the hydroxyl (-OH), carbonyl (C=O), and C-H bonds.

A. Experimental Protocol: IR Spectroscopy

A standard protocol for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows.

1. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

B. Predicted IR Absorption Bands

The key predicted IR absorption bands for this compound are presented in Table 3.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch | Hydroxyl group |

| 3000-2850 | Medium | C-H stretch | Methyl groups |

| ~1650 | Strong | C=O stretch | Pyridazinone carbonyl |

| ~1600 | Medium | C=C stretch | Ring double bond |

| ~1450 | Medium | C-H bend | Methyl groups |

Causality Behind Predictions: The O-H stretching vibration is expected to be a broad band due to intermolecular hydrogen bonding in the solid state. The strong absorption around 1650 cm⁻¹ is characteristic of a conjugated amide-like carbonyl group in the pyridazinone ring. The C-H stretching and bending vibrations of the methyl groups are expected in their typical regions[7]. The C=C stretching of the ring will also be present.

C. Interpreting Functional Groups from IR Spectrum

Caption: Correlation of IR spectral regions to functional groups.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems[8][9]. For this compound, this technique can confirm the presence of the conjugated pyridazinone ring system.

A. Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining a UV-Vis spectrum is as follows:

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Fill a quartz cuvette with the sample solution.

-

Fill a matching quartz cuvette with the pure solvent to be used as a blank.

2. Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

B. Predicted UV-Vis Absorption

The predicted UV-Vis absorption maximum (λmax) for this compound is presented in Table 4.

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~280-300 | π → π* |

Causality Behind Predictions: The pyridazinone ring contains a conjugated system of double bonds and lone pairs of electrons. The absorption in the 280-300 nm range is attributed to a π → π* electronic transition within this chromophore[10]. The exact position of the λmax can be influenced by the solvent polarity and the substituents on the ring.

IV. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions[11]. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

A. Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of a small molecule like this compound using Electrospray Ionization (ESI) is as follows:

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation[12][13].

2. Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

B. Predicted Mass Spectral Data

The molecular formula of this compound is C₆H₈N₂O₂. The predicted mass spectral data is shown in Table 5.

| Ion | Predicted m/z (Exact Mass) | Interpretation |

| [M+H]⁺ | 141.0659 | Protonated molecular ion |

Causality Behind Predictions: The molecular weight of C₆H₈N₂O₂ is 140.0586 g/mol . In positive ion ESI-MS, the molecule is expected to be readily protonated, resulting in a protonated molecular ion [M+H]⁺ with an m/z of approximately 141. The exact mass is calculated based on the most abundant isotopes of the constituent elements.

C. Predicted Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion can provide valuable structural information. A plausible fragmentation pathway is illustrated below.

Caption: A predicted fragmentation pathway for [M+H]⁺.

Interpretation of Fragmentation: A common fragmentation pathway for pyridazinones involves the loss of carbon monoxide (CO) from the carbonyl group. Subsequent fragmentation could involve the loss of a methyl radical. The observation of these specific fragment ions in an MS/MS experiment would provide strong evidence for the proposed structure.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently elucidate and confirm the structure of this and related pyridazinone derivatives. The provided protocols and interpretative guidance are designed to ensure scientific integrity and to empower researchers in their pursuit of novel therapeutic agents. The synthesis of technical accuracy with field-proven insights is essential for advancing the frontiers of drug discovery and development.

References

-

BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Retrieved from BenchChem website.[4]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.[14]

-

Unknown. (n.d.). Ultraviolet and Visible Spectroscopy. Retrieved from a university chemistry resource.[8]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.[15]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.[12]

-

Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters.[9]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.[13]

-

Unknown. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.[11]

-

Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules.[16]

-

Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from a university chemistry resource.[5]

-

Kumar, S. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Guru Nanak Dev University.[17]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.[18]

-

Khan Academy Organic Chemistry. (2014, July 14). UV/Vis spectroscopy. YouTube.[19]

-

LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.[20]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.[10]

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.[21]

-

PubMed. (2011, July). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones.[22]

-

Michigan State University Chemistry. (n.d.). NMR Spectroscopy.[3]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide.[23]

-

PubMed Central. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.[24]

-

LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.[7]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[6]

-

ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}.[25]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra.[26]

-

ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as....[27]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[1]

-

NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[2]

Sources

- 1. scispace.com [scispace.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gdckulgam.edu.in [gdckulgam.edu.in]

- 9. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. tecan.com [tecan.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. uab.edu [uab.edu]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 27. researchgate.net [researchgate.net]

Strategic In Vitro Screening of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one: A Roadmap for Biological Activity Profiling

An In-Depth Technical Guide

Abstract: The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] This guide presents a comprehensive, tiered strategy for the in vitro biological screening of a novel analogue, 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind the experimental cascade. We provide a roadmap—from foundational safety profiling to broad-spectrum activity screening and deeper mechanistic assays—to systematically uncover the therapeutic potential of this compound. Every protocol is presented as a self-validating system, complete with necessary controls and authoritative references to ensure scientific rigor and reproducibility.

Introduction: The Rationale for a Tiered Screening Approach

The discovery of a novel chemical entity is merely the first step in a long journey toward a potential therapeutic. For a compound like this compound, which belongs to the versatile pyridazinone family, the possibilities are broad and exciting.[3][4] However, a scattergun approach to screening is inefficient and resource-intensive. A more logical, tiered strategy is required.

This guide is built on a cascading principle: results from foundational assays inform the selection and design of subsequent, more specific experiments. We begin with essential safety and viability assessments, followed by a wide-net screening against key biological activities commonly associated with the pyridazinone core.[1][5] Finally, we outline a path toward mechanistic deconvolution for promising "hits." This structure ensures that resources are directed toward the most promising avenues of investigation.

Figure 1: A tiered, decision-based workflow for screening this compound.

Phase 1: Foundational Screening - Cytotoxicity and Safety Profile

Expert Insight: Before assessing for specific biological effects, it is imperative to determine the compound's intrinsic cytotoxicity. This step is not a failure point but a critical data point. It establishes the concentration range for all subsequent experiments, ensuring that observed effects are due to specific biological modulation, not general toxicity. The MTT and MTS assays are industry standards, leveraging the principle that mitochondrial dehydrogenase activity in viable cells reduces a tetrazolium salt to a colored formazan product.[6][7]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to assess the effect of the compound on the metabolic activity of cells, serving as a proxy for cell viability.[8]

Methodology:

-

Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the compound's solvent, e.g., 0.1% DMSO) and a "no treatment" control.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[7]

Self-Validation System:

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to confirm assay sensitivity.

-

Negative/Vehicle Control: Wells treated only with the vehicle (e.g., 0.1% DMSO) establish the baseline for 100% viability.

-

Blank Control: Wells with medium but no cells are used for background subtraction.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| MCF-7 (Cancer) | This compound | 15.2 | 4.1 |

| HEK293 (Normal) | This compound | 62.5 | - |

| MCF-7 (Cancer) | Doxorubicin (Control) | 0.8 | 3.7 |

| HEK293 (Normal) | Doxorubicin (Control) | 3.0 | - |

| ¹ Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI suggests cancer-selective toxicity.[8] |

Phase 2: Tier 1 Broad-Spectrum Biological Screening

With a known cytotoxicity profile, we can now probe for specific biological activities at non-toxic concentrations. Based on the known pharmacology of the pyridazinone class, we will screen for anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][5][9]

Antiproliferative Activity

Expert Insight: While the MTT assay measures metabolic viability, it is also a primary screen for antiproliferative or cytotoxic effects against cancer cells.[10] A promising result from Phase 1 (e.g., a low IC₅₀ in a cancer cell line and a high IC₅₀ in a normal cell line) warrants further investigation. The protocol is identical to the MTT assay described above but is framed as a screen for efficacy rather than safety.

Anti-inflammatory Activity

Expert Insight: Chronic inflammation is linked to numerous diseases.[11] Simple, robust in vitro assays can provide an early indication of a compound's potential to modulate inflammatory processes. The inhibition of protein denaturation is a widely used method, as the denaturation of tissue proteins is a well-documented cause of inflammation.[12][13]

Methodology:

-

Reaction Mixture: In test tubes, prepare a reaction mixture consisting of 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) and 4.3 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Compound Addition: Add 0.2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL) to the tubes.

-

Control: Prepare a control tube with 0.2 mL of distilled water instead of the compound. Use Diclofenac Sodium as a positive control standard.[14]

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the tubes at 70°C for 5 minutes.

-

Data Acquisition: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[12]

Antimicrobial Activity

Expert Insight: Given the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible microbial growth.[15][16] It is quantitative, reproducible, and standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[15]

Methodology:

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

-

Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.[17]

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Antioxidant Activity

Expert Insight: Oxidative stress is implicated in cellular aging and disease. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary methods to assess a compound's radical scavenging ability.[19][20] DPPH is a stable radical that dissolves in organic solvents, while the ABTS radical cation is soluble in both aqueous and organic media, allowing for the screening of both hydrophilic and lipophilic compounds.[21][22]

Methodology:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of the DPPH solution.

-

Controls: Use Ascorbic acid or Trolox as a positive control. A control well should contain methanol instead of the test sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. The reduction in absorbance (loss of purple color) indicates scavenging activity.

-

Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[23]

Data Presentation: Hypothetical Tier 1 Screening Results

| Assay Type | Target/Strain | Result Metric | Value | Positive Control | Control Value |

| Anti-inflammatory | BSA Denaturation | IC₅₀ (µg/mL) | 45.8 | Diclofenac | 18.2 |

| Antimicrobial | S. aureus | MIC (µg/mL) | 32 | Ciprofloxacin | 0.5 |

| Antimicrobial | E. coli | MIC (µg/mL) | >128 | Ciprofloxacin | 0.25 |

| Antioxidant | DPPH Scavenging | IC₅₀ (µg/mL) | 25.1 | Ascorbic Acid | 5.5 |

Phase 3: Tier 2 Mechanistic Deconvolution

Expert Insight: A positive "hit" from Tier 1 screening is a launchpad for deeper investigation. The goal of Tier 2 is to move from "what it does" to "how it does it." The choice of assay is guided by the Tier 1 results and the known pharmacology of the pyridazinone scaffold, which is rich in kinase inhibitors and GPCR modulators.[1][24]

Scenario 1: If Potent Antiproliferative Activity is Observed

Many pyridazinone derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.[5] A logical next step is to screen the compound against a panel of relevant kinases.

Figure 2: General workflow for an in vitro kinase inhibition assay.

This protocol describes a typical format for measuring the inhibition of a specific kinase (e.g., VEGFR-2).[25][26]

Methodology:

-

Reagents: Use a purified, recombinant kinase enzyme, a corresponding specific peptide substrate, and ATP.

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in a kinase reaction buffer.[27]

-

Initiation: Start the reaction by adding a solution of ATP and MgCl₂.[25]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) that measures ADP formation, which is directly proportional to kinase activity.

-

Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value. Run a known inhibitor (e.g., Sorafenib for VEGFR-2) as a positive control.

Scenario 2: If Broad Biological Activity is Observed

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast range of physiological processes.[24][28] If the compound shows activity across multiple Tier 1 assays without a clear primary target, screening against a GPCR panel can be a valuable discovery tool.

Upon activation by a ligand, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter®) or BRET/FRET.[29][30] These assays provide a universal readout for receptor activation, regardless of the downstream G-protein signaling pathway.[31] A cell line stably expressing the GPCR of interest and the tagged β-arrestin is treated with the compound, and the resulting signal (e.g., luminescence) is measured to determine agonist or antagonist activity.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. By progressing from broad cytotoxicity profiling to specific functional and mechanistic assays, researchers can efficiently identify and validate the most promising biological activities of this novel compound. The causality-driven workflow, wherein each phase informs the next, ensures a logical and resource-effective screening campaign. Positive hits from this in vitro cascade will provide a strong foundation for subsequent lead optimization, in vivo efficacy studies, and preclinical development.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5DWRZtgn4to1EaA2PSKk6lQrezU_4SR_dZ5rfD4ff62X3LaUhzX7OJtHLl4r7SrckYVN88fulo0cd8_YHDW3L3xPdVPSeezMxxgmd1sawfQNHu-vb5Sszl05NlczA4Sqny2tKoQdcNJUK8iA=]

- Martens, S. (2023). In vitro kinase assay. Protocols.io. [https://www.protocols.io/view/in-vitro-kinase-assay-5qpvob9b3v4o/v1]

- Pahwa, R., Goyal, A., & Jialal, I. (2023). Chronic Inflammation. StatPearls Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrgXCAuhxCYJ6ZzM141XxruQxDyFe-lO7nEnpIfkKn7CAq67-AEBQWWr1gpslrBmB0PjI78R9XB93oE-LJyltwwXW2MwtVYGMQ40HoLlRsg2joxY3f6IXeDq8qaGtuUiMasw5jVi90CYFLmAd13WoclQ==]

- Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Microchem Laboratory Website. [https://microchemlab.com/test/antimicrobial-efficacy-screening/]

- BenchChem. (2025). A Comparative Guide to In Vitro Testing of Pyridazinone Compounds. BenchChem. [https://www.benchchem.com/pdf/a-comparative-guide-to-in-vitro-testing-of-pyridazinone-compounds]

- BenchChem. (2025). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. BenchChem. [https://www.benchchem.

- Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwQmUkoKkbgEyUps7VXnEDacmdlNcFDAED21Y2ddUm6ceihcE0SefB2NaX9-vA9gQfqJhEgdfWm77OOgdBMXSY9JViGoXsNYIqtTyC3IKFhh4Fl_BLhkGlp7fsgwCI2attnYDjrmzvMAvpiA3Go9Uk6J19aW6BFaaRxfrrOA==]

- Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5451203/]

- Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology Website. [https://www.reactionbiology.com/services/gpcr-assays]

- Abouzid, K., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00146a]

- Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [https://www.mdpi.com/1422-0067/25/10/5598]

- Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216930/]

- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [https://www.researchgate.net/publication/321852899_In_vitro_assays_to_investigate_the_anti-inflammatory_activity_of_herbal_extracts_A_Review]

- Promega Corporation. (n.d.). GPCR Signaling Assays. Promega Website. [https://www.promega.com/products/cell-biology-assays/gpcr-assays/]

- Johnson, M., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Life. [https://www.mdpi.com/2075-1729/14/6/707]

- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [https://bio-protocol.org/prep1895]

- Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol. [https://bio-protocol.org/e2264]

- Abd-Rabo, Z. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343750/]

- Abouzid, K., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329712/]

- International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [https://ijpra.com/index.php/journal/article/view/1749]

- Al-Warhi, T., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of an Iranian Chemical Society. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10503939/]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [https://www.researchgate.

- Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [https://www.mdpi.com/1420-3049/27/21/7586]

- Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [https://www.researchgate.

- International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [https://www.researchgate.net/publication/384351368_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]

- Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Boster Bio. [https://www.bosterbio.

- Ilyasov, I. R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7407119/]

- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences Website. [https://www.integra-biosciences.com/united-kingdom/en/blog/article/antimicrobial-susceptibility-tests-comprehensive-review-most-commonly-used-methods]

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [https://www.woah.org/app/uploads/2021/03/a-laboratory-methodologies-for-bacterial-antimicrobial-susceptibility-testing.pdf]

- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [https://www.semanticscholar.org/paper/In-Vitro-Assays-To-Investigate-The-Anti-Inflammatory-Sarveswaran-Jayasuriya/3358055a6d54026615b3671752b9636c2e365021]

- Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis. [https://www.researchgate.net/publication/257303037_Comparison_of_ABTSDPPH_assays_to_measure_antioxidant_capacity_in_popular_antioxidant-rich_US_foods]

- Liyanage, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316130/]

- ResearchGate. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. ResearchGate. [https://www.researchgate.net/publication/372750692_Potential_Antioxidant_Activity_Methods_DPPH_ABTS_FRAP_Total_Phenol_and_Total_Flavonoid_Levels_of_Macaranga_hypoleuca_Reichb_f_Zoll_Leaves_Extract_and_Fractions]

- Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [https://www.bbrc.in/in-vitro-evaluations-of-anti-inflammatory-and-antioxidant-activity-of-ethanolic-leaf-extract-of-gymnema-sylvestre-r-br/]

- Lee, S., et al. (2017). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150240/]

- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. [https://sarpublication.com/media/articles/SARJPS_11_16-37.pdf]

- Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica. [https://www.derpharmachemica.

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Infectious Disease and Therapy. [https://infectdisther.com/index.php/idt/article/view/137]

- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2017). Journal of Heterocyclic Chemistry. [https://www.researchgate.

- ResearchGate. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate. [https://www.researchgate.

- El-Gazzar, M. G., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie. [https://pubmed.ncbi.nlm.nih.gov/28792072/]

- Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Medicinal Chemistry Letters. [https://pubmed.ncbi.nlm.nih.gov/35300077/]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. opentrons.com [opentrons.com]

- 11. journalajrb.com [journalajrb.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bbrc.in [bbrc.in]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. microchemlab.com [microchemlab.com]

- 19. mdpi.com [mdpi.com]

- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. GPCR Signaling Assays [promega.com]

- 25. In vitro kinase assay [protocols.io]

- 26. bio-protocol.org [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. journals.physiology.org [journals.physiology.org]

- 29. reactionbiology.com [reactionbiology.com]

- 30. mdpi.com [mdpi.com]

- 31. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Assessment of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one, a novel compound within the biologically active pyridazinone class. Pyridazinone derivatives have garnered significant attention for their therapeutic potential, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-microbial effects[1][2][3]. The initial evaluation of a new chemical entity's effect on cell viability and the mechanism of cell death are critical early steps in the drug discovery pipeline[4][5]. This document outlines a tiered, logical workflow, detailing the rationale behind experimental choices, providing step-by-step protocols for key assays, and guidance on data interpretation. The approach is designed to generate a robust preliminary toxicity profile, determining the compound's potency (IC₅₀) and offering initial insights into its mechanism of action—specifically, its potential to induce necrosis or apoptosis.

Strategic Framework for Cytotoxicity Profiling

The initial assessment of a novel compound requires a multi-faceted approach. A single assay provides only one perspective on a complex biological process. Therefore, we employ a tiered strategy that begins with a broad screening for cytotoxic activity and progresses to more specific assays to elucidate the underlying mechanism of cell death. This workflow ensures both efficiency and scientific rigor.

Rationale for Cell Line Selection

To build a meaningful preliminary profile, it is crucial to assess the compound's effect on both cancerous and non-cancerous cell lines. This dual approach allows for the calculation of a Selectivity Index (SI) , a key indicator of a compound's potential as a targeted therapeutic rather than a general toxin[5][6].

For this guide, we propose the following panel:

-

HeLa (Human Cervical Cancer): A robust, widely-used cancer cell line for general cytotoxicity screening[5][6].

-

HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line, particularly relevant for toxicity studies due to the liver's central role in drug metabolism[7].

-

HEK293 (Human Embryonic Kidney): Commonly used as a non-cancerous control to determine off-target cytotoxicity and establish a baseline for the Selectivity Index[5][6].

A Tiered Assay Approach

Our experimental workflow is designed to answer three fundamental questions in a logical sequence:

-

Does the compound reduce cell viability? (Primary Assay)

-

If so, does it compromise membrane integrity (necrosis)? (Secondary Assay)

-

Does it trigger programmed cell death (apoptosis)? (Secondary & Confirmatory Assays)

This progression is visualized in the workflow diagram below.

Caption: Role of Caspase-3/7 in the apoptotic cascade.

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence. Treat with the compound as previously described.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[8][9]

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.

-

Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate luminometer. The signal is proportional to the amount of active Caspase-3/7.[9]

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The primary output of the initial screening is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Compound | Incubation Time (hours) | IC₅₀ (µM) | Assay Type |

| Human Cervical Cancer (HeLa) | This compound | 48 | 15.2 | MTT Assay |

| Human Liver Cancer (HepG2) | This compound | 48 | 28.7 | MTT Assay |

| Human Embryonic Kidney (HEK293) | This compound | 48 | >100 | MTT Assay |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. | ||||

| [10] | ||||

| Interpretation: |

-

IC₅₀ Values: The hypothetical data suggests the compound is more potent against HeLa cells than HepG2 cells.

-

Selectivity Index (SI): The SI is calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancerous cells). For HeLa cells, the SI would be >100 / 15.2 ≈ >6.6. A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.[5]

-

Mechanistic Clues: If the compound induces a significant increase in LDH release at concentrations near its IC₅₀, necrosis is a likely mechanism. Conversely, if Annexin V and Caspase-3/7 activity are high with minimal LDH release, apoptosis is the predominant pathway of cell death.[1][11]

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for the preliminary cytotoxicity assessment of this compound. By integrating assays that measure metabolic activity, membrane integrity, and key apoptotic markers, this workflow generates a comprehensive initial dataset. This data is critical for making informed decisions in the early stages of drug development, including compound prioritization and the design of subsequent mechanistic studies.

Should this preliminary assessment indicate promising selective cytotoxicity via apoptosis, future studies could include:

-

Cell cycle analysis to determine if the compound induces arrest at a specific phase.

-

Measurement of mitochondrial membrane potential to further investigate the intrinsic apoptotic pathway.

-

Western blot analysis for key apoptotic proteins (e.g., PARP cleavage, Bax, Bcl-2).

By following this structured and scientifically-grounded approach, researchers can efficiently and accurately characterize the cytotoxic potential of novel pyridazinone derivatives.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024, December 24). CLYTE Technologies. Retrieved from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature. Retrieved from [Link]

-

Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). PubMed. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

-

Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. (n.d.). PubMed. Retrieved from [Link]

-

Cell Culture Information - HELA CELL LINE. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

-

HepG2 Cell Culture - HepG2 Transfection. (n.d.). Altogen Biosystems. Retrieved from [Link]

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019, March 1). National Institutes of Health (NIH). Retrieved from [Link]

-

The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]

-

Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. (n.d.). ResearchGate. Retrieved from [Link]

-

Culture and transfection of HEK293T cells. (n.d.). Protocols.io. Retrieved from [Link]

-

Passaging of HeLa cells. (n.d.). iGEM. Retrieved from [Link]

-

HEPG2 Cell Line User Guide. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Cell culture of 7721 or HeLa cells. (2017, June 4). Protocols.io. Retrieved from [Link]

-

Caspase 3/7 Activity. (2025, April 1). Protocols.io. Retrieved from [Link]

-

LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

-

Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (n.d.). MDPI. Retrieved from [Link]

-

LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

-

HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat). (n.d.). iGEM. Retrieved from [Link]

-

HEK293T Cell Line. (n.d.). Horizon Discovery. Retrieved from [Link]

-

Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. (n.d.). Refubium. Retrieved from [Link]

-

Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021, July 17). PubMed. Retrieved from [Link]

-

Hep G2 - BCRJ - Cell Line. (n.d.). BCRJ. Retrieved from [Link]

-

Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. (n.d.). REPROCELL. Retrieved from [Link]

-

HepG2 culture conditions Medium: DMEM + 10% FBS + 1% pen-strep. Given the there are many formulations of DMEM and different ver. (n.d.). ENCODE. Retrieved from [Link]

-

The structures and CC50's of the six most cytotoxic pyridazinone... (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbexa. Retrieved from [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]of-pyridazinone-derivatives.pdf)

Sources

- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. In Vitro Cytotoxicity Assays: Applications in Drug Discovery [kosheeka.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 9. Caspase 3/7 Activity [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

The Unseen Engine: A Technical Guide to Elucidating the Mechanism of Action of Pyridazinone Derivatives

Foreword: Beyond the Benchtop – A Causal Approach to Mechanistic Studies

In the landscape of modern drug discovery, pyridazinone derivatives have emerged as a versatile and promising scaffold, exhibiting a remarkable breadth of biological activities. From cardiovascular modulation to anticancer and anti-inflammatory effects, the therapeutic potential of this heterocyclic core is undeniable. However, unlocking this potential requires a profound understanding of how these molecules function at a cellular and molecular level. This guide is crafted not as a mere collection of protocols, but as a strategic framework for researchers, scientists, and drug development professionals to dissect the mechanism of action (MoA) of novel pyridazinone derivatives. Herein, we eschew a rigid, one-size-fits-all template, instead advocating for a logical, causality-driven approach to experimental design. We will delve into the "why" behind the "how," empowering you to build a self-validating and robust data package that illuminates the intricate dance between your compound and its biological targets.

I. The Pyridazinone Core: A Privileged Scaffold with Diverse Therapeutic Promise

The pyridazinone nucleus, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its influence on metabolic stability, make it an attractive scaffold for designing novel therapeutics.[1] Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

-

Cardiovascular Effects: Acting as vasodilators and inotropic agents, often through the inhibition of phosphodiesterase 3 (PDE3).[2][3]

-

Anticancer Activity: Exerting cytotoxic effects through various mechanisms such as kinase inhibition and the induction of apoptosis.[4][5][6]

-

Anti-inflammatory Properties: Modulating inflammatory pathways, for instance, by selectively inhibiting cyclooxygenase-2 (COX-2) or regulating the production of pro-inflammatory cytokines.[7][8][9]

This guide will explore the experimental pathways to investigate these diverse mechanisms, providing both the foundational knowledge and the practical steps to uncover the MoA of your pyridazinone derivative.

II. Deconvoluting the Mechanism: A Phased and Logical Investigative Workflow

A successful MoA study is a journey of sequential and logical inquiry. We propose a workflow that begins with broad phenotypic observations and progressively narrows down to specific molecular interactions.

Caption: A logical workflow for MoA studies of pyridazinone derivatives.

III. Cardiovascular Effects: Targeting Phosphodiesterase 3 (PDE3)

A significant number of pyridazinone derivatives exert their cardiovascular effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Inhibition of PDE3 leads to increased cAMP levels, resulting in enhanced myocardial contractility and vasodilation.[2]

Signaling Pathway: The Role of PDE3 in Cardiomyocytes

Caption: Inhibition of key kinase signaling pathways by pyridazinone derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol details a luminescence-based assay to measure the inhibition of a specific kinase by a pyridazinone derivative. The assay quantifies the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Kinase of interest (e.g., VEGFR-2, BTK)

-

Kinase substrate peptide

-

ATP

-

Pyridazinone derivative (test compound)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

-

Compound and Reagent Preparation:

-

Prepare a stock solution of the pyridazinone derivative in 100% DMSO.

-

Create a serial dilution of the compound in DMSO.

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted pyridazinone derivative or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. [10] Data Presentation:

-

| Kinase Target | Pyridazinone Derivative X IC₅₀ (nM) | Staurosporine (Control) IC₅₀ (nM) |

| VEGFR-2 | [Insert Value] | [Insert Value] |

| BTK | [Insert Value] | [Insert Value] |

| Kinase C | [Insert Value] | [Insert Value] |

Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells following treatment with a pyridazinone derivative.

Principle:

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity. [11] Materials:

-

Cultured cancer cells

-

Pyridazinone derivative (test compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyridazinone derivative for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using trypsin-EDTA.

-

Collect all cells, including those in the supernatant (which may be apoptotic).

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate controls to set the compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

-

Acquire data and analyze the percentage of cells in each quadrant:

-

Lower-left (Annexin V⁻/PI⁻): Viable cells

-

Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells

-

Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells

-

Upper-left (Annexin V⁻/PI⁺): Necrotic cells

-

-

V. Anti-inflammatory Action: Modulation of COX-2 and Cytokine Release